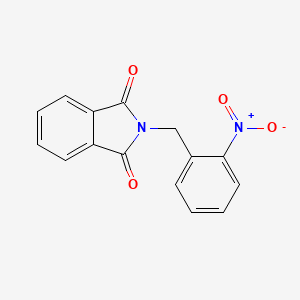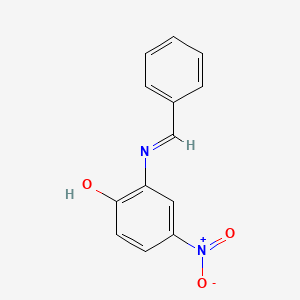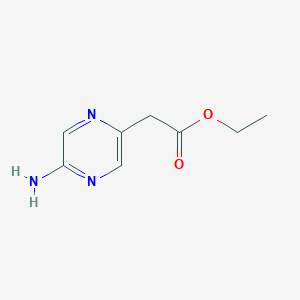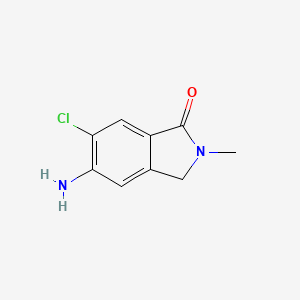
Aluminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium bromide is a chemical compound known for its unique properties and applications in various fields. It is a brominated derivative of a hydrocarbon, which means it contains bromine atoms attached to its molecular structure. This compound is often used in organic synthesis and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium bromide can be synthesized through several methods. One common approach involves the bromination of hydrocarbons under controlled conditions. For instance, para-bromo toluene can be used as a starting material, which is then subjected to bromination using bromine in the presence of a catalyst . The reaction typically occurs at elevated temperatures and may require specific solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Aluminium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form brominated alcohols or ketones, depending on the reaction conditions.
Reduction: It can be reduced to form hydrocarbons by removing the bromine atoms.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols, while reduction can produce hydrocarbons.
Scientific Research Applications
Aluminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of flame retardants, pharmaceuticals, and agrochemicals. Its brominated structure enhances the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of Aluminium bromide depends on its specific application. In biological systems, it may interact with cellular components, leading to various effects. For example, brominated compounds can inhibit enzyme activity or disrupt cell membranes. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Aluminium bromide can be compared with other brominated hydrocarbons and derivatives:
Bromobenzene: Similar to this compound, bromobenzene is used in organic synthesis and has applications in the production of pharmaceuticals and agrochemicals.
Bromoethane: This compound is used as an alkylating agent in organic synthesis. It shares some reactivity patterns with this compound but differs in its specific applications.
Bromotoluene: Bromotoluene is another brominated hydrocarbon with applications in organic synthesis. It is often used as a starting material for the synthesis of more complex brominated compounds.
This compound’s uniqueness lies in its specific structure and reactivity, which make it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
AlBr3 |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
aluminum;tribromide |
InChI |
InChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3 |
InChI Key |
PQLAYKMGZDUDLQ-UHFFFAOYSA-K |
SMILES |
[Al+3].[Br-].[Br-].[Br-] |
Canonical SMILES |
[Al+3].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)pyridin-2-amine](/img/structure/B8799190.png)
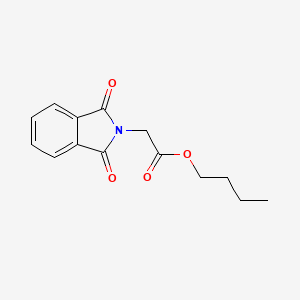
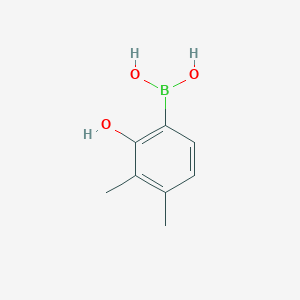

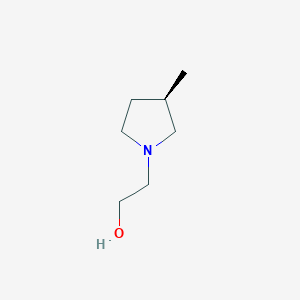

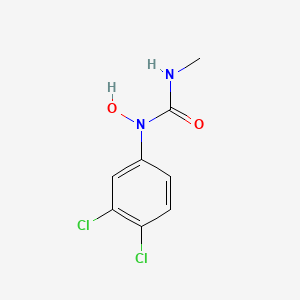
![6-Methoxy-5-methylbenzo[d]thiazol-2-amine](/img/structure/B8799232.png)
